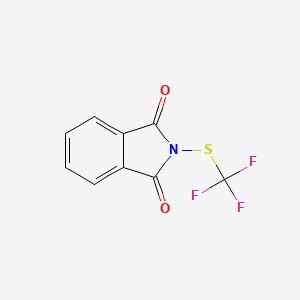

N-(trifluoromethylthio)phthalimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(trifluoromethylthio)phthalimide is an organic compound that has gained significant attention in the field of organic chemistry due to its unique properties and applications. It is known for its role as a trifluoromethylthiolation reagent, which introduces the trifluoromethylthio group (CF3S) into various organic molecules. This compound is valued for its stability and ease of handling, making it a useful reagent in various synthetic transformations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(trifluoromethylthio)phthalimide can be synthesized through several methods. One common approach involves the reaction of phthalimide with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound in an industrial setting .

Análisis De Reacciones Químicas

Types of Reactions: N-(trifluoromethylthio)phthalimide primarily undergoes electrophilic trifluoromethylthiolation reactions. It acts as an electrophilic source of the CF3S group, which can be introduced into various nucleophiles, including amines, thiols, and boronic acids .

Common Reagents and Conditions: The compound reacts readily with nucleophiles in the presence of a base or a catalyst. For example, it can react with boronic acids in the presence of a copper catalyst to form trifluoromethylthiolated products. The reactions are typically carried out under mild conditions, making the process efficient and practical .

Major Products Formed: The major products formed from reactions involving this compound are trifluoromethylthiolated derivatives of the nucleophiles used. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Aplicaciones Científicas De Investigación

N-(trifluoromethylthio)phthalimide has a wide range of applications in scientific researchThe compound is also employed in the synthesis of acyl fluorides, which are important intermediates in organic synthesis .

In medicinal chemistry, trifluoromethylthiolated compounds exhibit improved metabolic stability, lipophilicity, and bioavailability, making them attractive candidates for drug development.

Mecanismo De Acción

The mechanism of action of N-(trifluoromethylthio)phthalimide involves its role as an electrophilic trifluoromethylthiolation reagent. The compound’s electrophilic sulfur center is attacked by nucleophiles, leading to the formation of trifluoromethylthiolated products. The reaction typically proceeds through the formation of an intermediate, which then undergoes further transformations to yield the final product .

Comparación Con Compuestos Similares

Similar Compounds:

- Trifluoromethanesulfenyl chloride (CF3SCl)

- Trifluoromethylthioanisole (CF3SPh)

- Trifluoromethylthiobenzene (CF3SC6H5)

Uniqueness: N-(trifluoromethylthio)phthalimide stands out due to its stability and ease of handling compared to other trifluoromethylthiolation reagents. Unlike trifluoromethanesulfenyl chloride, which is highly reactive and difficult to handle, this compound is shelf-stable and can be used under mild conditions. This makes it a more practical and versatile reagent for various synthetic applications .

Actividad Biológica

N-(Trifluoromethylthio)phthalimide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and organic synthesis. This article explores its biological activity, including antibacterial properties, mechanisms of action, and implications for drug development.

Overview of this compound

This compound is a trifluoromethylthiolated derivative of phthalimide, characterized by the presence of a trifluoromethylthio group (-SCF3). This functional group is known for imparting unique properties to organic molecules, such as increased lipophilicity and metabolic stability, which are desirable traits in drug candidates.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound derivatives against various bacterial strains. Notably, the compound was evaluated for its efficacy against Mycobacterium tuberculosis (M. tb.) and other pathogens:

- Efficacy Against M. tb.: Compounds derived from this compound demonstrated significant antimycobacterial activity with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL. This activity is comparable to that of established first-line antibiotics like ethambutol .

- Broad-Spectrum Activity: The compound also showed effectiveness against Gram-positive bacteria such as Streptococcus aureus and Bacillus subtilis , although its activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa was less pronounced .

The mechanism by which this compound exerts its antibacterial effects involves disruption of bacterial cell processes. The presence of the trifluoromethylthio group enhances the compound's ability to penetrate bacterial membranes, leading to increased bioactivity.

Case Studies

Several case studies illustrate the biological activity and potential applications of this compound:

-

Study on Antimycobacterial Activity:

- In a study evaluating various sulfonimidamide derivatives, compounds containing the trifluoromethylthio group were found to selectively inhibit M. tb., suggesting a novel class of antitubercular agents .

- The cytotoxic effects were also assessed using human-derived liver carcinoma cells (HepG2), indicating that while these compounds are effective against bacteria, they also exhibit cytotoxicity at higher concentrations .

- Synthesis and Applications:

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

| Compound | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| 13 | M. tuberculosis | 4 | Comparable to ethambutol |

| 15 | M. tuberculosis | 8 | Selective activity against M. tb. |

| 21 | Bacillus subtilis | Not specified | Noteworthy activity |

| 22 | HepG2 cells | 90 | Cytotoxicity observed |

Propiedades

IUPAC Name |

2-(trifluoromethylsulfanyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNSRIIHFLPQCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)SC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719-98-2 |

Source

|

| Record name | N-(Trifluoromethylthio)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.